

# Application Notes: Utilizing Dapagliflozin-d4 in Untargeted Metabolomics Research

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Compound of Interest		
Compound Name:	Dapagliflozin-d4	
Cat. No.:	B15559266	Get Quote

#### Introduction

Dapagliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, is a cornerstone therapy for type 2 diabetes mellitus, with proven benefits for cardiovascular and renal outcomes.[1][2] Its mechanism of action extends beyond glycemic control, inducing a systemic metabolic shift that mimics a fasting-like state.[3][4] Untargeted metabolomics, a comprehensive approach to study the entirety of small molecules in a biological system, is an ideal tool to investigate the pleiotropic effects of Dapagliflozin. The use of a stable isotopelabeled internal standard, such as **Dapagliflozin-d4**, is critical in untargeted metabolomics to ensure data quality, enabling accurate metabolite quantification and normalization of analytical variability.

#### Application of **Dapagliflozin-d4** in Research

**Dapagliflozin-d4** serves as an ideal internal standard for untargeted metabolomics studies investigating the effects of Dapagliflozin for several reasons:

- Chemical Similarity: As a deuterated analog of Dapagliflozin, it shares near-identical
  physicochemical properties, ensuring it behaves similarly during sample extraction and
  chromatographic separation.
- Mass Spectrometry Distinction: The deuterium labels make it distinguishable from the unlabeled Dapagliflozin by mass spectrometry, allowing for its use as a reference for retention time and peak intensity normalization.



 Quality Control: It helps to monitor and correct for variations in sample preparation and instrument performance, thereby improving the reliability and reproducibility of the results.[5]

Key Metabolic Pathways Modulated by Dapagliflozin

Untargeted metabolomics studies have revealed that Dapagliflozin induces significant alterations in several key metabolic pathways:

- Glucose and Energy Metabolism: By promoting urinary glucose excretion, Dapagliflozin leads to a shift from glucose to lipid and amino acid metabolism for energy production.[6][7] This is reflected in changes in metabolites within glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.[8][9]
- Lipid Metabolism: Increased fatty acid oxidation and ketogenesis are consistently observed with Dapagliflozin treatment.[6][10] This leads to elevated levels of ketone bodies and acylcarnitines.[11]
- Amino Acid Metabolism: Changes in branched-chain amino acids (BCAAs) and other amino acids suggest alterations in protein catabolism and their utilization as alternative energy sources.[6][7]
- Signaling Pathways: Dapagliflozin has been shown to modulate signaling pathways such as the PI3K-Akt and Akt/mTOR pathways, which are involved in cellular growth, proliferation, and autophagy.[4][12]

# **Quantitative Data Summary**

The following tables summarize the quantitative changes in metabolites observed in untargeted metabolomics studies following Dapagliflozin administration.

Table 1: Significantly Altered Metabolites in Plasma of Patients with Type 2 Diabetes Treated with Dapagliflozin



Metabolite	Pathway	Geometric Mean Ratio (vs. Placebo)	p-value
Increased Metabolites			
3-hydroxybutyrate (BHBA)	Ketone Body Metabolism	2.54	<0.05
Acetoacetate	Ketone Body Metabolism	2.11	<0.05
Leucine	Amino Acid Metabolism	1.15	<0.05
Isoleucine	Amino Acid Metabolism	1.13	<0.05
Valine	Amino Acid Metabolism	1.12	<0.05
Decreased Metabolites			
Glucose	Carbohydrate Metabolism	0.88	<0.05
Succinate	TCA Cycle	0.85	<0.05
Fumarate	TCA Cycle	0.87	<0.05
Malate	TCA Cycle	0.89	<0.05
Alanine	Amino Acid Metabolism	0.91	<0.05
Glutamine	Amino Acid Metabolism	0.93	<0.05
Urate	Purine Metabolism	0.78	<0.05

Data adapted from a study on patients with type 2 diabetes treated with Dapagliflozin for 12 weeks.[8]



Table 2: Significantly Altered Metabolites in Plasma of Healthy Volunteers 24 hours Post-Dapagliflozin Administration

Metabolite	Fold Change	p-value
Increased Metabolites		
PC O-36:5	Glycerophospholipid Metabolism	>1.2
PC 36:3	Glycerophospholipid Metabolism	>1.2
PS 40:2	Glycerophospholipid Metabolism	>1.2
PS 40:3	Glycerophospholipid Metabolism	>1.2
PS 36:1	Glycerophospholipid Metabolism	>1.2
PS 40:4	Glycerophospholipid Metabolism	>1.2
Lysophosphatidylserine 22:1	Glycerophospholipid Metabolism	>1.2
Uridine	Pyrimidine Metabolism	>1.2
Decreased Metabolites		
Dehydroepiandrosterone sulfate (DHEA-S)	Steroid Hormone Metabolism	<0.8
Bilirubin	Heme Metabolism	<0.8

Data adapted from a study on healthy volunteers after a single 10 mg dose of Dapagliflozin.[13] [14]

# **Experimental Protocols**



1. Untargeted Metabolomics Sample Preparation from Plasma

This protocol describes the extraction of metabolites from plasma samples for untargeted analysis using **Dapagliflozin-d4** as an internal standard.

#### Materials:

- Plasma samples (stored at -80°C)
- Dapagliflozin-d4 solution (1 mg/mL in methanol)
- Methanol (LC-MS grade), chilled to -20°C
- Acetonitrile (LC-MS grade), chilled to -20°C
- Water (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)
- Centrifuge (refrigerated)
- Vortex mixer
- · Pipettes and tips

### Procedure:

- Thaw Samples: Thaw plasma samples on ice.
- Prepare Internal Standard Spiking Solution: Prepare a working solution of Dapagliflozin-d4 at a concentration of 1 μg/mL in methanol.
- Protein Precipitation and Metabolite Extraction: a. To 100 μL of plasma in a microcentrifuge tube, add 10 μL of the 1 μg/mL Dapagliflozin-d4 internal standard solution and vortex briefly. b. Add 400 μL of cold (-20°C) methanol:acetonitrile (1:1, v/v) to precipitate proteins and extract metabolites. c. Vortex the mixture vigorously for 1 minute.
- Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

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• Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

• Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

• Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a

vacuum concentrator.

• Reconstitution: Reconstitute the dried extract in 100  $\mu$ L of a suitable solvent, such as 50%

aqueous methanol, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes at 4°C to

pellet any remaining debris.

• Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

2. LC-MS Based Untargeted Metabolomics Analysis

This protocol provides a general framework for the LC-MS analysis of the prepared plasma

extracts. Parameters should be optimized for the specific instrument and column used.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system.

• High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Parameters (Example for a C18 column):

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient:

0-2 min: 5% B

2-15 min: 5-95% B



o 15-18 min: 95% B

18-18.1 min: 95-5% B

o 18.1-25 min: 5% B

Flow Rate: 0.3 mL/min.

• Column Temperature: 40°C.

Injection Volume: 5 μL.

MS Parameters (Example for Q-TOF in positive ion mode):

• Ionization Mode: Electrospray Ionization (ESI), positive.

· Capillary Voltage: 3.5 kV.

• Sampling Cone: 30 V.

• Source Temperature: 120°C.

• Desolvation Temperature: 350°C.

Desolvation Gas Flow: 800 L/hr.

• Scan Range: m/z 50-1200.

Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

3. Data Analysis Workflow

A typical workflow for processing and analyzing untargeted metabolomics data is as follows:

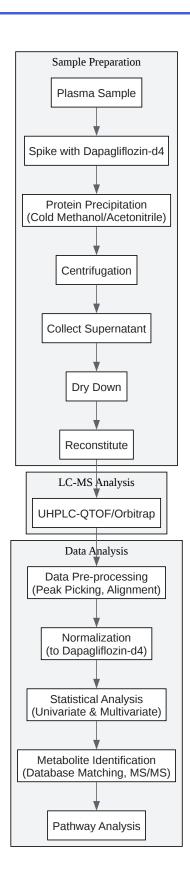
- Data Pre-processing:
  - Convert raw data to an open format (e.g., mzML).



- Perform peak picking, feature detection, and retention time correction using software such as XCMS, MS-DIAL, or Compound Discoverer.
- Data Normalization: Normalize the data to the peak intensity of the internal standard (Dapagliflozin-d4) to correct for analytical variability.
- Statistical Analysis:
  - Perform univariate analysis (e.g., t-tests, ANOVA) to identify significantly different features between experimental groups.
  - Employ multivariate analysis (e.g., Principal Component Analysis (PCA), Partial Least
     Squares-Discriminant Analysis (PLS-DA)) to observe clustering and identify discriminatory features.
- Metabolite Identification:
  - Putatively identify metabolites by matching the accurate mass and retention time to metabolite databases (e.g., HMDB, METLIN).
  - Confirm metabolite identity by comparing fragmentation patterns (MS/MS spectra) with those in spectral libraries or by analyzing authentic standards.
- Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify metabolic pathways that are significantly impacted by the treatment.

## **Visualizations**

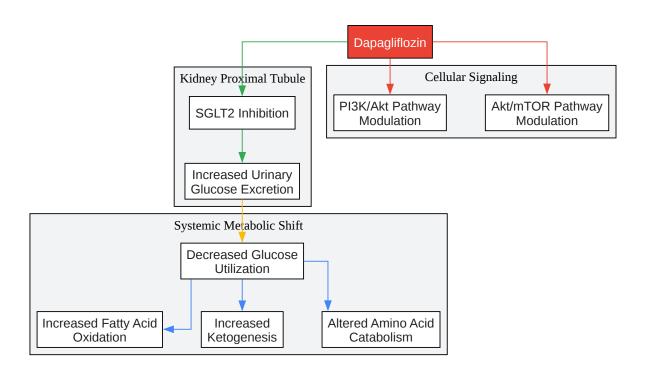




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Caption: Untargeted metabolomics workflow.





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Caption: Key pathways affected by Dapagliflozin.

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## Methodological & Application





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